PF-Cbp1
Overview
Description
PF-Cbp1 is a highly selective inhibitor of the bromodomain of CREB-binding protein (CREBBP). It inhibits CREBBP and p300 bromodomains with IC50 of 125 and 363 nM respectively . It’s used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C29H36N4O3 . The exact mass and molecular weight are not specified in the available resources.Physical and Chemical Properties Analysis
This compound has a molecular weight of 525.08 g/mol and a molecular formula of C29H36N4O3 . The physical properties such as melting point, boiling point, and solubility are not specified in the available resources.Scientific Research Applications
1. Role in Transcriptional Regulation
PF-Cbp1, identified as part of the CREB-binding protein (CBP) family, plays a significant role in transcriptional regulation. CBP and associated factors like p300/CBP-associated factor (P/CAF) possess intrinsic histone acetyltransferase (HAT) activity, critical for transcription stimulation in a gene-specific manner. This regulation involves interactions with various DNA-binding proteins and transcription factors, suggesting a dynamic role in the transcription process beyond mere recruitment of coactivators to the promoter (Soutoglou et al., 2001).
2. Interaction with Nucleosome Assembly Proteins
This compound, particularly the p300/CREB-binding protein, interacts with nucleosome assembly proteins (NAP). This interaction augments the activity of various p300 targets, including p53 and E2F, through a process likely involving physical interaction between p300 and NAP. NAP proteins bind to both core histones and p300 coactivator proteins, potentially in a multicomponent ternary complex, indicating a significant role of this compound in the regulation of chromatin and transcription (Shikama et al., 2000).
3. Implications in Cancer
The p300/CBP proteins, including this compound, are linked to various malignancies. Mutations in these proteins are observed in several types of cancer. For instance, germline mutation of CBP leads to Rubinstein–Taybi syndrome, characterized by an increased predisposition to childhood malignancies. These findings underscore the crucial role of this compound in critical tumorigenic pathways, functioning as suppressors of hematological tumor formation (Iyer, Özdağ, & Caldas, 2004).
4. Interaction with Transcriptional Coactivators
The p300/CREB-binding protein family, which includes this compound, serves as coactivators influencing a wide variety of transcription factors. The functional diversity of the this compound interactome exemplifies the power of intrinsic disorder in facilitating complex living systems, including interactions with disordered and partly ordered partners (Dyson & Wright, 2016).
5. Epigenetic Influence
This compound, through the protein P300/CBP associated factor (PCAF), plays a role in epigenetics. Genetic variation in the PCAF gene is linked to reduced vascular morbidity and mortality, highlighting the counterbalancing influence of this compound in coronary heart disease and overall mortality. This suggests the significant role of this compound in the genetic control of epigenetic processes related to disease susceptibility (Pons et al., 2010).
6. Modulation of Transcriptional Bursting Kinetics
This compound, particularly through the coactivator p300, modulates transcriptional bursting kinetics. The formation of dynamic clusters with certain transcription factors (TFs), mediated by the interactions between a TF's transactivation domain and the intrinsically disordered regions of p300, enables spatially defined activation of p300's catalytic activity. This modulation impacts the transcriptional initiation rate and burst duration of target genes, contributing to nonlinear gene regulatory functions and cooperative gene control (Ma et al., 2021).
Mechanism of Action
- Additionally, this compound affects the mRNA level of the regulator of G-protein signaling 4 (RGS4) gene in neurons .
- This compound hydrochloride inhibits CREBBP and EP300 bromodomains with IC50 values of 125 nM and 363 nM, respectively .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
PF-Cbp1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it modulates key inflammatory genes in primary macrophages . It also downregulates RGS4 in neurons, a target linked to Parkinson’s disease .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating key inflammatory genes in primary macrophages . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the bromodomain of CREB binding protein, inhibiting its function . This interaction leads to changes in gene expression, including the downregulation of RGS4 in neurons .
Properties
IUPAC Name |
4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[2-(4-propoxyphenyl)ethyl]benzimidazol-1-yl]ethyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O3/c1-4-17-35-25-9-5-23(6-10-25)7-12-28-30-26-20-24(29-21(2)31-36-22(29)3)8-11-27(26)33(28)14-13-32-15-18-34-19-16-32/h5-6,8-11,20H,4,7,12-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWBJJZOKGZCSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC2=NC3=C(N2CCN4CCOCC4)C=CC(=C3)C5=C(ON=C5C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is PF-Cbp1, and what is its significance in structural biology?
A1: Unfortunately, the provided abstract does not offer details about this compound. It is likely a reagent or a component of a method used in protein crystallography. Further research is needed to determine the specific nature and function of this compound.
Q2: Why is solving the structure of Trypanosoma brucei BDF5 (Tb427tmp.01.5000 A) important?
A2: Trypanosoma brucei is a parasite that causes African trypanosomiasis, a neglected tropical disease. [] Understanding the structure of its proteins, such as BDF5, can provide insights into the parasite's biology and potentially aid in developing new drugs or diagnostic tools. []
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